5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-1,7-dimethylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)11-6-4-10-12(2)8(5)6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMFVBHDIVJVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1N(N=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Closure via Cyclization of Pyridine Derivatives
A patented method for preparing related pyrazolo[3,4-b]pyridine compounds (structurally close analogs) involves the cyclization of 2-chloro-3-pyridinecarboxaldehyde with hydrazine derivatives under mild conditions using dimethylformamide (DMF) as solvent and oxammonium hydrochloride as catalyst. This ring-closure reaction yields the pyrazolo-pyridine core with yields up to 85% under optimized molar ratios and reaction times at 60 °C.
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Molar ratio (Oxammonium hydrochloride: aldehyde) | 2.5:1 | 85 |
| Temperature | 60 °C | |
| Reaction time | 8 hours | |
| Solvent | Dimethylformamide (DMF) |
This method is noted for its mild reaction conditions, industrial scalability, and relatively high yield, providing a robust foundation for synthesizing the pyrazolo[4,3-b]pyridine scaffold.
Bromination at the 5-Position
Selective bromination of the pyrazolo[4,3-b]pyridine core is typically achieved by electrophilic aromatic substitution using bromine or brominating agents under controlled conditions.
- Literature reports bromination of pyrazolo[3,4-b]pyridine derivatives to yield 5-bromo-substituted compounds with high regioselectivity.
- The bromination reaction is often conducted in polar aprotic solvents such as DMF at room temperature or slightly elevated temperatures to avoid over-bromination.
Methylation Strategies
Methylation at nitrogen and carbon positions (N1 and C7) can be accomplished through:
- Alkylation using methyl iodide or dimethyl sulfate under basic conditions.
- Direct methylation during ring formation when using methyl-substituted precursors such as 3-amino-2-butenenitrile derivatives in cyclocondensation steps.
Microwave-assisted organic synthesis (MAOS) has been used to facilitate solvent-free cyclocondensation reactions yielding methylated pyrazolo-pyridine derivatives efficiently with high yields (above 90%).
Representative Synthetic Route Summary
Detailed Research Findings
- Patent CN105801574A describes a ring-closing method using oxammonium hydrochloride catalyst in DMF, achieving yields up to 85% for pyrazolo[3,4-b]pyridine analogs, which can be adapted for pyrazolo[4,3-b]pyridine derivatives.
- Research by Liu et al. describes iodination and subsequent copper-catalyzed coupling reactions on 5-bromo-pyrazolo[3,4-b]pyridine derivatives, indicating the feasibility of late-stage functionalization after core assembly.
- ACS Omega publication demonstrates microwave-assisted solvent-free cyclocondensation to form methylated pyrazolo-pyridine derivatives with high efficiency, suggesting a modern, green chemistry approach suitable for preparing N1 and C7 methylated compounds.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and halogenating agents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine has shown promising results as an antitumor agent. Its mechanism involves the inhibition of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. By inhibiting TRK activity, this compound can reduce cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Km-12 (colorectal cancer) .
Antibacterial and Antifungal Properties
Recent studies have demonstrated that derivatives of pyrazolo[4,3-b]pyridine exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine have been reported to show effective inhibition against both Gram-positive and Gram-negative bacteria . This suggests that this compound may serve as a lead compound for developing new antibiotics.
Enzyme Inhibition
Targeting Carbonic Anhydrase
The compound has been investigated for its inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance. Inhibitors of this enzyme can be useful in treating conditions such as glaucoma and epilepsy .
Cyclooxygenase Inhibition
Pyrazolo[4,3-b]pyridines have also been identified as selective cyclooxygenase (COX) inhibitors. COX enzymes are critical in the inflammatory process; thus, their inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .
Synthesis of Novel Compounds
Building Blocks for Drug Development
this compound serves as a versatile building block in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets .
Case Study: Synthesis of Derivatives
A notable study involved the synthesis of sulfonamide derivatives linked to 5-Bromo-1H-pyrazolo[3,4-b]pyridine. These derivatives exhibited potent antibacterial activity and antioxidant properties, demonstrating the potential of this compound to generate diverse pharmacologically active agents .
Material Science Applications
Organic Electronics
The unique electronic properties of pyrazolo[4,3-b]pyridines make them suitable for applications in organic electronics. Their ability to act as semiconductors or charge transport materials can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Mechanism of Action
The mechanism of action of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, the compound can inhibit their activity, thereby modulating downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are crucial for cellular processes, including proliferation and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key structural and physicochemical properties of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 1956386-61-0 | C₈H₈BrN₃ | 226.08 | Br (C5), CH₃ (C1, C7) |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 875781-17-2 | C₆H₄BrN₃ | 198.02 | Br (C5) |
| 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine | 1352892-94-4 | C₆H₃BrClN₃ | 232.46 | Br (C3), Cl (C5) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | C₇H₅BrN₂ | 197.03 | Br (C5), fused pyrrole-pyridine core |
| 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine | 1956366-44-1 | C₈H₆BrF₂N₃ | 262.06 | Br (C5), CH₃ (C1), CF₂H (C7) |
Key Observations :
- Halogen Positioning : Bromine at C5 (common in pyrazolo/pyrrolo derivatives) vs. C3 alters electronic distribution, affecting regioselectivity in reactions like Suzuki-Miyaura couplings .
- Heterocyclic Core: Pyrazolo[4,3-b]pyridine vs.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Bromine at C5 in pyrazolo[4,3-b]pyridines facilitates coupling with aryl boronic acids. For example, 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde achieved 58% yield in a Pd-catalyzed reaction with 3,4-dimethoxyphenylboronic acid .
- Challenges with Chlorine Substituents : 3-Bromo-5-chloro derivatives (e.g., CAS 1352892-94-4) may exhibit reduced coupling efficiency due to steric and electronic effects .
Physicochemical and Spectral Properties
- NMR Data: this compound: No specific data provided, but methyl groups are expected to show singlets near δ 2.5–3.0 ppm in $^1$H NMR . 5-Bromo-1H-pyrrolo[2,3-b]pyridine: $^1$H NMR signals at δ 8.55 (HetH) and δ 12.93 (NH), confirming aromatic protons and NH tautomerism .
- Purity : Most brominated derivatives report >95% purity via silica gel chromatography .
Biological Activity
5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS No. 1956386-61-0) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H8BrN3
- Molecular Weight : 226.08 g/mol
- Catalog Number : 189797
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. SAR studies have shown that modifications at various positions of the pyrazolo ring can significantly alter potency and selectivity against different biological targets. For instance, the presence of bromine at the 5-position enhances the compound's lipophilicity and may improve its interaction with cellular membranes, facilitating better bioavailability.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Some studies have demonstrated that pyrazolo[4,3-b]pyridine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For example, related compounds have shown IC50 values in the low micromolar range against CDK2 and CDK9, suggesting potential applications in cancer therapy .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate moderate activity against certain bacterial strains, although further optimization is required to enhance efficacy .
- Anti-inflammatory Effects : There is emerging evidence that pyrazolo compounds may exert anti-inflammatory effects through the modulation of signaling pathways involved in inflammation .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- A study investigating the anti-proliferative effects on HeLa cells found that derivatives with enhanced lipophilicity showed improved cellular uptake and cytotoxicity .
- Another research highlighted the compound's potential as an inhibitor of the hERG potassium channel, which is critical for cardiac function. While this presents a challenge for drug development due to potential cardiotoxicity, it also underscores the importance of careful structural modifications to mitigate these effects .
Data Table: Biological Activity Summary
Q & A
Q. Basic
- ¹H/¹³C NMR : Essential for confirming substitution patterns. For example, the 5-bromo substituent in pyrrolo[2,3-b]pyridines shows distinct deshielded aromatic proton signals at δ 8.3–8.9 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and bromine isotope patterns.
- X-ray Crystallography : SHELXL software is widely used for structure refinement, particularly for resolving bromine-heavy atom positions .
What strategies optimize Suzuki-Miyaura coupling on the pyrazolo[4,3-b]pyridine scaffold?
Advanced
To prevent dehalogenation or side reactions:
- Use Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in toluene/ethanol (3:1) at 105°C .
- Add K₂CO₃ (2M) as a base to enhance coupling efficiency.
- Monitor reaction progress via TLC or LC-MS to terminate before bromine loss occurs. Yields for analogous compounds reach 87–94% .
How is the compound’s crystallographic data analyzed to confirm structure?
Advanced
Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines structures by modeling heavy atoms (e.g., bromine) and validating bond angles/geometry. For brominated heterocycles, residual density maps and R-factor convergence (<5%) ensure accuracy. SHELX’s robustness in handling twinned or high-resolution data makes it ideal for small-molecule refinement .
What safety protocols are recommended for handling brominated pyrazolo-pyridines?
Q. Basic
- Waste Disposal : Store brominated waste separately and engage certified waste management services to avoid environmental contamination .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
How does steric hindrance from the 1,7-dimethyl groups influence reactivity?
Advanced
The 1,7-dimethyl groups reduce nucleophilic attack at adjacent positions. For example, in 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine , methylation at N1 directs electrophilic substitution to the 3-position due to steric and electronic effects . Computational modeling (DFT) can predict reactive sites, but experimental validation via competitive reactions (e.g., nitration or halogenation) is critical.
What methods are used to functionalize the 3-position of the pyrazolo-pyridine core?
Q. Advanced
- Vilsmeier-Haack Formylation : React with hexamine in acetic acid/water (3:1) at 120°C to introduce a formyl group at the 3-position, as shown in pyrrolo[2,3-b]pyridine systems .
- Sonogashira Coupling : Use 3-iodo intermediates with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis to install ethynyl groups, achieving ~51% yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
